molecular formula C10H14FN B15220769 (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B15220769
M. Wt: 167.22 g/mol
InChI Key: DKHSXWXHXFRKON-JTQLQIEISA-N
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Description

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a methylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-2-methylpropan-1-amine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with (S)-2-methylpropan-1-amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A compound with a similar fluorophenyl group but different amine structure.

    4-Fluoromethamphetamine: Another related compound with variations in the methylpropanamine backbone.

    Fladrafinil: A eugeroic compound with a bis(p-fluoro) ring structure.

Uniqueness

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1

InChI Key

DKHSXWXHXFRKON-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)F)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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